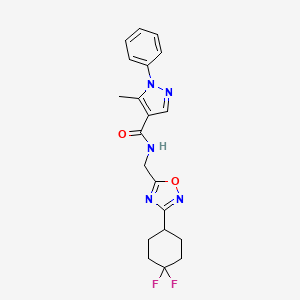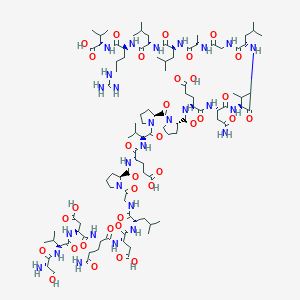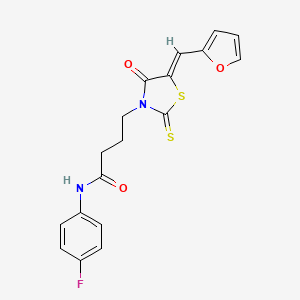
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21F2N5O2 and its molecular weight is 401.418. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antifungal Activity
Research on related pyrazole carboxamide derivatives has shown significant antifungal activity against a range of phytopathogenic fungi. These compounds, including various pyrazole-4-carboxamide derivatives, have been tested for their efficacy in inhibiting fungal growth, with some demonstrating better activity than commercial antifungal agents. The mechanism of action often involves interaction with specific fungal enzymes or cellular structures, leading to the inhibition of fungal growth and reproduction (Du et al., 2015).
Antimicrobial and Antitubercular Activities
Synthesis and evaluation of pyrazole derivatives have also highlighted their potential antimicrobial and antitubercular properties. These studies have led to the development of compounds with significant activity against various bacterial and fungal strains, including resistant strains of Mycobacterium tuberculosis. The structural diversity of these compounds allows for targeted action against specific microbial pathogens, offering potential pathways for the development of new antimicrobial agents (Nayak et al., 2016).
Anticancer Activity
The cytotoxicity and anticancer potential of pyrazole derivatives have been a significant focus of research. Several studies have synthesized and characterized pyrazole-containing compounds, evaluating their efficacy against various cancer cell lines. These compounds exhibit a range of anticancer activities, potentially acting through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation. The exploration of these compounds offers promising avenues for cancer therapy (Hassan et al., 2014).
Antimycobacterial and Antifungal Screening
The search for new antimycobacterial and antifungal agents has led to the synthesis of novel pyrazole derivatives with significant bioactivity. These compounds have been tested for their effects on various fungal and mycobacterial species, showing promising results in inhibiting the growth of pathogens such as Mycobacterium tuberculosis. This research contributes to the ongoing efforts to combat infectious diseases, particularly those caused by drug-resistant strains (Alshammari et al., 2015).
Insecticidal and Nematocidal Activities
Pyrazole derivatives have also been investigated for their potential use in agriculture as insecticidal and nematocidal agents. These studies have focused on the synthesis of compounds that can effectively control agricultural pests and nematodes, offering a safer alternative to traditional chemical pesticides. The efficacy of these compounds against specific pests and their modes of action are areas of ongoing research (Wu et al., 2012).
属性
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O2/c1-13-16(11-24-27(13)15-5-3-2-4-6-15)19(28)23-12-17-25-18(26-29-17)14-7-9-20(21,22)10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQFYQOUJMDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)
![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![5-((benzo[d]thiazol-2-ylthio)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2447479.png)
![(2-Adamantanyloxyethyl)[(4-methoxyphenyl)sulfonyl]amine](/img/structure/B2447480.png)
![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)
![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)